- Porous polymeric ligand promoted copper-catalyzed C-N coupling of (hetero)aryl chlorides under visible-light irradiation, Science China: Chemistry, 2021, 64(1), 17-21

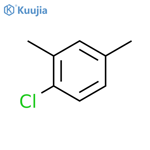

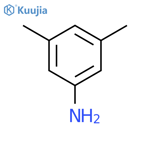

Cas no 95-68-1 (2,4-dimethylaniline)

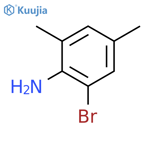

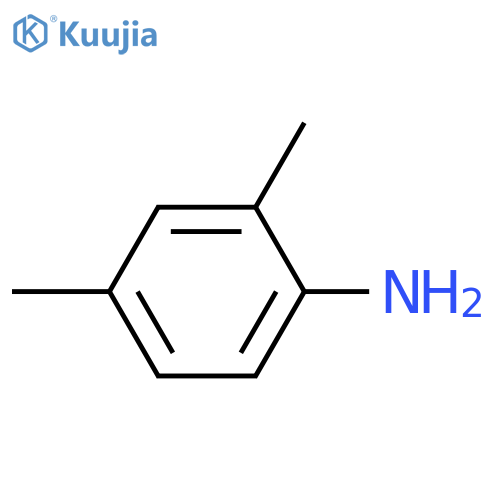

2,4-dimethylaniline structure

Produktname:2,4-dimethylaniline

2,4-dimethylaniline Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2,4-Dimethylbenzenamine

- 2,4-Xylidine

- 2,4-Dimethylaniline

- m-Xylidine

- 1-Amino-2,4-dimethylbenzene

- 2,4-Dimethyl aminobenzene

- 2,4-Dimethylbenzenamine (ACI)

- 2,4-Xylidine (8CI)

- 2,4-Dimethylphenylamine

- 2,4-Xylylamine

- 4-Amino-1,3-dimethylbenzene

- 4-Amino-1,3-xylene

- NSC 7640

- Amitraz Imp. A (BP): 2,4-Dimethylaniline (2,4-Xylidine)

- 2,4-dimethylaniline

-

- MDL: MFCD00007738

- Inchi: 1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3

- InChI-Schlüssel: CZZZABOKJQXEBO-UHFFFAOYSA-N

- Lächelt: NC1C(C)=CC(C)=CC=1

- BRN: 636243

Berechnete Eigenschaften

- Genaue Masse: 121.08900

- Monoisotopenmasse: 121.089

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 9

- Anzahl drehbarer Bindungen: 0

- Komplexität: 90.6

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: nichts

- Oberflächenladung: 0

- Tautomerzahl: nichts

- Topologische Polaroberfläche: 26A^2

Experimentelle Eigenschaften

- Farbe/Form: Colorless oily liquid [1]

- Dichte: 0.98 g/mL at 25 °C(lit.)

- Schmelzpunkt: −14.3 °C (lit.)

- Siedepunkt: 218 °C(lit.)

- Flammpunkt: Fahrenheit: 208.4° f

Celsius: 98° c - Brechungsindex: n20/D 1.558(lit.)

- PH: 7 (22g/l, H2O, 20℃)

- Löslichkeit: 5g/l

- Wasserteilungskoeffizient: 5 g/L (20 ºC)

- Stabilität/Haltbarkeit: Stable. Combustible. Incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates, halogens.

- PSA: 26.02000

- LogP: 2.46680

- Löslichkeit: Slightly soluble in water, soluble in ethanol, ether, benzene and other organic solvents. [12]

- Merck: 10084

- Sensibilität: Lichtempfindlich

- Dampfdruck: 0.16 mmHg ( 25 °C)

- FEMA: 3596

2,4-dimethylaniline Sicherheitsinformationen

-

Symbol:

- Prompt:gefährlich

- Signalwort:Danger

- Gefahrenhinweis: H301,H311,H331,H373,H411

- Warnhinweis: P261,P273,P280,P301+P310,P311

- Transportnummer gefährlicher Stoffe:UN 1711 6.1/PG 2

- WGK Deutschland:2

- Code der Gefahrenkategorie: 23/24/25-33-51/53

- Sicherheitshinweise: S28-S36/37-S45-S61-S28A

- FLUKA MARKE F CODES:8

- RTECS:ZE8925000

-

Identifizierung gefährlicher Stoffe:

- PackingGroup:II

- Verpackungsgruppe:II

- Risikophrasen:R23/24/25; R33; R51/53

- Gefahrenklasse:6.1

- TSCA:Yes

- Explosionsgrenze:1.1-7.0%(V)

- Lagerzustand:room temp

- Sicherheitsbegriff:6.1

2,4-dimethylaniline Zolldaten

- HS-CODE:2921419000

- Zolldaten:

China Customs Code:

2921419000Overview:

HS:2921419000 Aniline salt VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2921419000 aniline and its salts.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

2,4-dimethylaniline Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | STR00897-1MG |

2,4-Dimethylaniline |

95-68-1 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | STR00897-5MG |

2,4-Dimethylaniline |

95-68-1 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | STR00897-1g |

2,4-Dimethylaniline |

95-68-1 | >95% | 1g |

£20.00 | 2025-02-09 | |

| Life Chemicals | F2190-0463-0.5g |

"2,4-dimethylaniline" |

95-68-1 | 95%+ | 0.5g |

$19.0 | 2023-11-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-10l |

2,4-dimethylaniline |

95-68-1 | 99% | 10l |

¥4094.90 | 2023-09-03 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017379-500ml |

2,4-dimethylaniline |

95-68-1 | 99% | 500ml |

¥315 | 2024-07-19 | |

| TRC | X749690-25g |

2,4-Dimethylaniline(2,4-Xylidine) |

95-68-1 | 25g |

$80.00 | 2023-05-17 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-20l |

2,4-dimethylaniline |

95-68-1 | 99% | 20l |

¥5774.90 | 2023-09-03 | |

| TRC | X749690-50g |

2,4-Dimethylaniline(2,4-Xylidine) |

95-68-1 | 50g |

$91.00 | 2023-05-17 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017379-100ml |

2,4-dimethylaniline |

95-68-1 | 99% | 100ml |

¥94 | 2024-07-19 |

2,4-dimethylaniline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Ammonia , Tripotassium phosphate Catalysts: Copper , 2633071-98-2 Solvents: Dimethyl sulfoxide , Water ; 48 h, 80 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Manganese, bromodicarbonyl[6-[(diphenylphosphino-κP)methyl]-2,2′-bipyridine-κN1,… Solvents: Toluene ; 48 h, 20 bar, 130 °C; 130 °C → 0 °C; 30 min, 0 °C

Referenz

- Manganese Catalyzed Hydrogenation of Carbamates and Urea Derivatives, Journal of the American Chemical Society, 2019, 141(33), 12962-12966

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1.25 h, 1 atm, rt

Referenz

- Green reusable Pd nanoparticles embedded in phytochemical resins for mild hydrogenations of nitroarenes, New Journal of Chemistry, 2019, 43(44), 17383-17389

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Formic acid , Triethylamine Catalysts: Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- , Triphos , Bis(trifluoromethanesulfonyl)imide Solvents: Butyl ether ; 24 h, 130 °C

Referenz

- Ru-Catalyzed Deoxygenative Transfer Hydrogenation of Amides to Amines with Formic acid/Triethylamine, Advanced Synthesis & Catalysis, 2019, 361(16), 3800-3806

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Tris(pentafluorophenyl)borane , Hydrogen Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (SP-5-43)-[2,6-Bis[[bis(1-methylethyl)phosphino-κP]oxy]phenyl-κC]chlorohydroirid… Solvents: Toluene ; 24 h, 50 atm, 120 °C

Referenz

- Deoxygenative Hydrogenation of Amides Catalyzed by a Well-Defined Iridium Pincer Complex, ACS Catalysis, 2016, 6(6), 3665-3669

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Tetrahydrofuran ; 3 h, 100 °C

Referenz

- Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditions, Chemical Communications (Cambridge, 2023, 59(30), 4527-4530

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt oxide (titanium oxide supported) Solvents: Ethanol ; 24 h

Referenz

- Photocatalytic hydrogenation of nitroarenes: supporting effect of CoOx on TiO2 nanoparticles, New Journal of Chemistry, 2019, 43(2), 748-754

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide , Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: 1,4-Dioxane ; 20 min, rt; 16 h, 170 °C

Referenz

- Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium, Chemical Science, 2019, 10(18), 4775-4781

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Catalysts: Titania Solvents: Tetrahydrofuran ; 1 h, rt

Referenz

- TiO2-Nanoparticles Catalyzed Synthesis of New Trifluoromethyl-4,5-dihydro-1,2,4-oxadiazoles and Trifluoromethyl-1,2,4-oxadiazoles, Journal of Heterocyclic Chemistry, 2018, 55(7), 1702-1708

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol , Methanol ; 2 h, 2 MPa, 60 °C

Referenz

- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenes, Sustainable Chemistry and Pharmacy, 2022, 29,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ; 8 h, 0.6 MPa, 120 °C

Referenz

- Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst, ACS Catalysis, 2018, 8(11), 10641-10648

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum oxide (MoO3) (cobalt and N-doped graphite, supported on SBA-15) , Cobalt (molybdenum oxide and N-doped graphitic carbon, supported on SBA-15) , Silica Solvents: Ethanol ; 60 min, 30 °C

Referenz

- N-doped graphitic carbon-improved Co-MoO3 catalysts on ordered mesoporous SBA-15 for chemoselective reduction of nitroarenes, Applied Catalysis, 2018, 559, 127-137

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ; 2.5 h, 5 MPa, 100 °C

Referenz

- Nitrogen-doped graphene-activated metallic nanoparticle-incorporated ordered mesoporous carbon nanocomposites for the hydrogenation of nitroarenes, RSC Advances, 2018, 8(16), 8898-8909

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: Molybdenum nitrogen oxide , Carbon nitride (C3N4) Solvents: Ethanol ; 1 h, 30 °C

Referenz

- Unsaturated Mo in Mo4O4N3 for efficient catalytic transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrate, Green Chemistry, 2021, 23(21), 8545-8553

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Hydrogen , Hydrazine hydrate (1:1) Catalysts: Hexadecyl-3-methylimidazolium bromide (Ruthenium supported) Solvents: Ethanol ; 2 h, 2 MPa, 40 °C

Referenz

- Preparation of Well-Ordered Mesoporous-Silica-Supported Ruthenium Nanoparticles for Highly Selective Reduction of Functionalized Nitroarenes through Transfer Hydrogenation, European Journal of Organic Chemistry, 2018, 2018(2), 209-214

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 1.5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

Referenz

- Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structure, Journal of Chemical Sciences (Berlin, 2022, 134(4),

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum nitride (Mo2N) Solvents: Ethanol ; 1 h, 30 °C

Referenz

- Mo2N as a high-efficiency catalyst for transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrate, Molecular Catalysis, 2022, 531,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Carbon Solvents: Methanol , Water ; 3 h, 5 bar, 90 °C

Referenz

- Co,N-Codoped Porous Carbon-Supported CoyZnS with Superior Activity for Nitroarene Hydrogenation, ACS Sustainable Chemistry & Engineering, 2020, 8(15), 6118-6126

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum oxide (MoO3) (NiO/SBA-15 supported) , Nickel monoxide (MoO3/SBA-15 supported) Solvents: Ethanol ; 30 min, 40 °C

Referenz

- Highly chemoselective reduction of nitroarenes over non-noble metal nickel-molybdenum oxide catalysts, Green Chemistry, 2017, 19(3), 809-815

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Catalysts: Nickel , Silica Solvents: Water ; 65 min, rt

Referenz

- Preparation and characterization of Ni/mZSM-5 zeolite with a hierarchical pore structure by using KIT-6 as silica template: an efficient bi-functional catalyst for the reduction of nitro aromatic compounds, RSC Advances, 2015, 5(43), 34398-34414

Herstellungsverfahren 21

Reaktionsbedingungen

1.1 Reagents: Phenylsilane Catalysts: Triphenylphosphine , Sodium iodide Solvents: Chloroform ; 72 h, 60 °C

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Referenz

- NaI/PPh3-Mediated Photochemical Reduction and Amination of Nitroarenes, Organic Letters, 2021, 23(14), 5349-5353

Herstellungsverfahren 22

Reaktionsbedingungen

1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C

1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C

1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C

1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C

1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C

Referenz

- C-H Amination of Arenes with Hydroxylamine, Organic Letters, 2020, 22(8), 2931-2934

Herstellungsverfahren 23

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Sulfur , Water Solvents: Dimethylformamide ; 20 h, 150 °C

Referenz

- Metal-free chemoselective reduction of nitroaromatics to anilines via hydrogen transfer strategy, Chemical Papers, 2019, 73(4), 965-975

Herstellungsverfahren 24

Reaktionsbedingungen

1.1 Reagents: Cuprous iodide , Hydrogen bromide Solvents: 1,2-Dichloroethane , Water ; 12 h, 120 °C

Referenz

- Copper-Promoted Tandem Reaction of Azobenzenes with Allyl Bromides via N=N Bond Cleavage for the Regioselective Synthesis of Quinolines, Organic Letters, 2015, 17(23), 5836-5839

Herstellungsverfahren 25

Reaktionsbedingungen

1.1 Reagents: Oxygen , Poly(methylhydrosiloxane) Catalysts: Bis(acetylacetonato)nickel Solvents: 1,4-Dioxane ; 3 - 5 h, 80 °C

Referenz

- Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction, RSC Advances, 2015, 5(103), 84574-84577

Herstellungsverfahren 26

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Catalysts: Ruthenium Solvents: Ethanol , Water ; 240 min, rt

Referenz

- A One-Step Method for Preparation of Ru Nanoparticle Decorated on Three-Dimensional Graphene with High Catalytic Activity for Reduction of Nitroarenes, Journal of Cluster Science, 2021, 32(4), 959-965

Herstellungsverfahren 27

Reaktionsbedingungen

Referenz

- Synthesis, biological evaluation, and in silico study of some unique multifunctional 1,2,4-triazole acetamides, Turkish Journal of Chemistry, 2018, 42(2), 401-417

Herstellungsverfahren 28

Reaktionsbedingungen

1.1 Reagents: Trifluoromethanesulfonic acid , Azidotrimethylsilane Solvents: Methanol , Chloroform ; 2.7 min, 90 °C

1.2 Reagents: Methanol ; 90 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Methanol ; 90 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

Referenz

- Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent System, Journal of Organic Chemistry, 2016, 81(19), 9372-9380

Herstellungsverfahren 29

Reaktionsbedingungen

Referenz

- Synthesis of 2-{(5-phenyl-l,3,4-Oxadiazol-2-yl)sulfanyl}_N-substituted acetamides as potential antimicrobial and hemolytic agents, Pakistan Journal of Pharmaceutical Sciences, 2016, 29(3), 801-809

Herstellungsverfahren 30

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters, nitrogen-doped mesoporous carbon-supported) ; 2 h, 1 MPa, rt → 45 °C

Referenz

- Solvent-Free Selective Hydrogenation of Nitroarenes Using Nanoclusters of Palladium Supported on Nitrogen-Doped Ordered Mesoporous Carbon, ChemCatChem, 2016, 8(8), 1485-1489

Herstellungsverfahren 31

Reaktionsbedingungen

1.1 Reagents: Ammonium formate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ; 20 h, 90 °C

Referenz

- A Highly Water-Dispersible/Magnetically Separable Palladium Catalyst: Selective Transfer Hydrogenation or Direct Reductive N-Formylation of Nitroarenes in Water, ChemPlusChem, 2015, 80(12), 1750-1759

Herstellungsverfahren 32

Reaktionsbedingungen

1.1 Catalysts: Iron , Copper , Cellulose Solvents: Water ; 5 min, rt

1.2 Reagents: Sodium borohydride ; 7 h, 70 °C

1.2 Reagents: Sodium borohydride ; 7 h, 70 °C

Referenz

- Cellulose supported bimetallic Fe-Cu nanoparticles: a magnetically recoverable nanocatalyst for quick reduction of nitroarenes to amines in water, Cellulose (Dordrecht, 2018, 25(6), 3295-3305

Herstellungsverfahren 33

Reaktionsbedingungen

1.1 Reagents: Thiourea , Potassium tert-butoxide Solvents: Ethanol ; 12 h, 80 °C

Referenz

- Catalyst-Free Chemoselective Reduction of Nitroarenes Using Thiourea as a Hydrogen Source, Asian Journal of Organic Chemistry, 2015, 4(2), 141-144

Herstellungsverfahren 34

Reaktionsbedingungen

1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; 12 h, rt

Referenz

- Highly efficient reduction of nitro compounds: recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source, Synthetic Communications, 2018, 48(19), 2475-2484

Herstellungsverfahren 35

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Ceria , Palladium (cerium dioxide-supported) ; 3.5 h, 2 MPa, 45 °C

Referenz

- High Performance and Active Sites of a Ceria-Supported Palladium Catalyst for Solvent-Free Chemoselective Hydrogenation of Nitroarenes, ChemCatChem, 2017, 9(19), 3743-3751

Herstellungsverfahren 36

Reaktionsbedingungen

Referenz

- Hydroxylamine-mediated C-C amination via an aza-hock rearrangement, Nature Communications, 2021, 12(1),

Herstellungsverfahren 37

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, 1 atm, rt

Referenz

- Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes, RSC Advances, 2020, 10(60), 36741-36750

Herstellungsverfahren 38

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide ; 10 min, 80 °C

Referenz

- Chromogenic spray reagent for the detection and identifi cation of amitraz in biological materials, Journal of Planar Chromatography--Modern TLC, 2019, 32(1), 51-53

Herstellungsverfahren 39

Reaktionsbedingungen

Referenz

- Synthesis, characterization, anticancer and antifungal studies of Pyrazole carboxamide derivatives, Chemistry & Biology Interface, 2018, 8(1), 26-44

Herstellungsverfahren 40

Reaktionsbedingungen

1.1 Reagents: Pyridine , Tetrabutylammonium tetrafluoroborate Solvents: Acetonitrile ; 22 °C

1.2 Reagents: Piperidine ; 12 h, 80 °C

1.2 Reagents: Piperidine ; 12 h, 80 °C

Referenz

- Electrochemical Amination of Less-Activated Alkylated Arenes Using Boron-Doped Diamond Anodes, European Journal of Organic Chemistry, 2016, 2016(7), 1274-1278

2,4-dimethylaniline Raw materials

- N-(2,4-Dimethylphenyl)acetamide

- 1,3-Bis(2,4-dimethylphenyl)urea

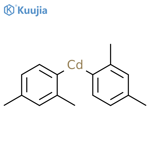

- Bis(2,4-dimethylphenyl)cadmium

- N-Hydroxy-4-nitrobenzimidamide

- Diazene,1,2-bis(2,4-dimethylphenyl)-

- N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride

- 4-Chloro-m-xylene

- Amitraz

2,4-dimethylaniline Preparation Products

- N′-(2,4-Dimethylphenyl)-N-formyl-N-methylmethanimidamide (2713973-21-6)

- 2,4-dimethylaniline (95-68-1)

- 3,5-Dimethylaniline (108-69-0)

- 2-Bromo-4,6-dimethylaniline (41825-73-4)

- 2,6-Dimethylaniline (87-62-7)

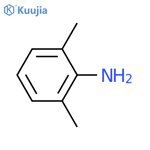

- N-ethyl-2,4-dimethylaniline (1742-94-5)

- 1,2,4-Oxadiazole, 3-(4-nitrophenyl)-5-(trifluoromethyl)- (312633-84-4)

2,4-dimethylaniline Lieferanten

atkchemica

Gold Mitglied

(CAS:95-68-1)2,4-dimethylaniline

Bestellnummer:CL12943

Bestandsstatus:in Stock

Menge:1g/5g/10g/100g

Reinheit:95%+

Preisinformationen zuletzt aktualisiert:Wednesday, 27 November 2024 17:34

Preis ($):discuss personally

Jiangsu Xinsu New Materials Co., Ltd

Gold Mitglied

(CAS:95-68-1)

Bestellnummer:SFD2137

Bestandsstatus:

Menge:25KG,200KG,1000KG

Reinheit:99%

Preisinformationen zuletzt aktualisiert:Wednesday, 11 December 2024 17:03

Preis ($):

2,4-dimethylaniline Verwandte Literatur

-

Gianluca Accorsi,Agostina-Lina Capodilupo,Rosa María Claramunt,Guy J. Clarkson,A. Farrán,Francesco G. Gatti,Salvador León,Silvia Venturi New J. Chem. 2021 45 12471

-

Metin ?i?ek,Nevin Gürbüz,Nam?k ?zdemir,?smail ?zdemir,Esin ?spir New J. Chem. 2021 45 11075

-

Mohammed N. Alnajrani,Francis S. Mair Dalton Trans. 2014 43 15727

-

Umran Seven Erdemir,Belgin Izgi,Seref Gucer Anal. Methods 2013 5 1790

-

Reiner Sebastian Sprick,Mario Hoyos,Marion Sofia Wrackmeyer,Adam Valentine Sheridan Parry,Iain Mark Grace,Colin Lambert,Oscar Navarro,Michael Lewis Turner J. Mater. Chem. C 2014 2 6520

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Meta-Xylol

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Xylol Meta-Xylol

- Pestizid-Chemikalien Pestizid aktive Wirkstoffe Standard Substanzen

- Lösungsmittel und organische Chemikalien Organische Verbindungen Amine/Sulfonamide

95-68-1 (2,4-dimethylaniline) Verwandte Produkte

- 92-31-9(Toluidine Blue Indicator Solution)

- 101-21-3(Chlorpropham)

- 87-17-2(Salicylanilide)

- 88-05-1(2,4,6-Trimethylaniline (Mesidine), ND25=1,4959)

- 367-21-5(3-Chloro-4-fluoroaniline)

- 367-34-0(2,4,5-Trifluoroaniline)

- 99-88-7(4-Isopropylaniline)

- 99-97-8(4-Dimethylamino Toluene)

- 527-20-8(2,3,4,5,6-Pentachlorobenzeneamine)

- 538-51-2(N,1-diphenylmethanimine)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:95-68-1)2,4-Dimethyl aniline

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung

Suzhou Senfeida Chemical Co., Ltd

(CAS:95-68-1)2,4-Dimethyl aniline

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung